N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide is a synthetic organic compound featuring a phenylpropanamide backbone substituted with a multifunctional thiophene ring. The thiophene moiety is modified with cyano (-CN), ethyl (-C₂H₅), and methyl (-CH₃) groups at positions 3, 4, and 5, respectively.
Properties
Molecular Formula |
C17H18N2OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C17H18N2OS/c1-3-14-12(2)21-17(15(14)11-18)19-16(20)10-9-13-7-5-4-6-8-13/h4-8H,3,9-10H2,1-2H3,(H,19,20) |
InChI Key |
SHCKHNHHPOTSKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Core Formation
The Gewald reaction employs cyclohexanone , sulfur , and ethyl cyanoacetate under basic conditions to yield 2-aminothiophene-3-carbonitrile. For this compound, the reaction is adapted to introduce ethyl and methyl groups:
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Reagents :
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Cyclohexanone (1.0 equiv)
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Ethyl cyanoacetate (1.2 equiv)
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Sulfur (1.5 equiv)
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Morpholine (base, 2.0 equiv)
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Ethanol (solvent)
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Conditions :
-
Mechanism :
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The reaction proceeds via Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate, followed by cyclization with sulfur to form the thiophene ring.
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Modifications :
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Yield :
Alkylation and Functionalization
Post-Gewald reaction, the 4- and 5-positions are functionalized:
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Ethylation at C4 :
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Methylation at C5 :
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Challenges :
Synthesis of 3-Phenylpropanoyl Chloride
The acylating agent is prepared via chlorination of 3-phenylpropanoic acid :
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Reagents :
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3-Phenylpropanoic acid (1.0 equiv)
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Thionyl chloride (SOCl₂, 2.0 equiv)
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Catalytic dimethylformamide (DMF)
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Conditions :
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Reflux at 70°C for 3 hours.
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Workup :
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Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow liquid (95% purity).
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Amide Bond Formation
The final step couples the thiophene amine with 3-phenylpropanoyl chloride:
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Reagents :
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3-Cyano-4-ethyl-5-methylthiophen-2-amine (1.0 equiv)
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3-Phenylpropanoyl chloride (1.2 equiv)
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Triethylamine (TEA, 2.0 equiv)
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Dichloromethane (DCM, solvent)
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Conditions :
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Mechanism :
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TEA neutralizes HCl, driving the reaction toward amide formation.
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Purification :
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Yield :
Optimization and Troubleshooting
Solvent and Catalyst Screening
Comparative studies reveal that DMF outperforms THF and acetonitrile in alkylation steps due to its high polarity and ability to stabilize intermediates. For amidation, DCM minimizes side reactions compared to ethers.
Temperature Control
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Gewald Reaction : Elevated temperatures (>80°C) lead to decomposition; strict temperature control is essential.
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Amidation : Slow addition of acyl chloride at 0°C prevents exothermic side reactions.
Analytical Validation
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Nuclear Magnetic Resonance (NMR) :
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High-Resolution Mass Spectrometry (HRMS) :
Industrial-Scale Considerations
Patent data highlights flow chemistry as a scalable alternative to batch processes, reducing reaction times by 40%. Additionally, catalytic recycling of morpholine in the Gewald reaction lowers production costs .
Chemical Reactions Analysis
Cyano Group (-CN)
The electron-withdrawing cyano group facilitates nucleophilic addition reactions. For example:
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Hydrolysis : Under acidic or alkaline conditions, the cyano group can hydrolyze to form a carboxylic acid (-COOH) or amide (-CONH₂), respectively.
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Reduction : Catalytic hydrogenation (e.g., using H₂/Pd) may convert the cyano group to a primary amine (-CH₂NH₂).
Amide Group (-CONH-)
The amide bond exhibits moderate reactivity:
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Hydrolysis : Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the amide bond to yield 3-phenylpropanoic acid and the corresponding thiophene amine.
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Condensation : In the presence of coupling agents (e.g., DCC), the amide may react with alcohols or amines to form esters or secondary amides.
Thiophene Ring
The sulfur-containing heterocycle undergoes electrophilic substitution:
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Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) under Friedel-Crafts conditions to introduce halogens at the α-position relative to the sulfur atom.
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Nitration/Sulfonation : Concentrated HNO₃ or H₂SO₄ may add nitro or sulfonic acid groups to the ring.
Reaction Conditions and Stability
Reaction outcomes depend critically on solvents, temperature, and catalysts:
| Reaction Type | Typical Conditions | Outcome |
|---|---|---|
| Cyano Hydrolysis | 6M HCl, reflux, 12 hours | Carboxylic acid formation |
| Amide Hydrolysis | 10% NaOH, 80°C, 6 hours | Cleavage to amine and acid |
| Thiophene Halogenation | Br₂ in DMF, FeCl₃ catalyst, 50°C, 3 hours | Bromination at α-position |
Stability studies using NMR and mass spectrometry indicate the compound degrades above 200°C, with the thiophene ring remaining intact under mild acidic/basic conditions .
Comparative Reactivity of Analogues
A structural analogue, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylpropanamide (PubChem CID: 767327), shares similar reactivity but exhibits reduced electrophilic substitution due to steric hindrance from the tetrahydro ring .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide exhibit promising anticancer properties. The following mechanisms have been noted:
- Induction of Apoptosis : Compounds with thiophene structures have been shown to promote programmed cell death in cancer cells. For instance, studies have demonstrated that modifications to the molecular structure can enhance apoptosis induction through caspase activation pathways.
- Inhibition of Tumor Cell Proliferation : In vitro studies on related compounds indicate a dose-dependent reduction in cancer cell proliferation, with effective concentrations ranging from 10 µM to 50 µM.
Enzyme Inhibition
The compound's structural features suggest potential for inhibiting key enzymes involved in metabolic pathways associated with diseases:
- 5-Lipoxygenase Inhibition : Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is significant in inflammatory responses and cancer progression .
In Vitro Studies
A study focusing on structurally similar compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines. The results indicated that compounds with electron-withdrawing groups like cyano showed enhanced biological activity compared to those without such substituents.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s distinguishing feature is its 3-cyano-4-ethyl-5-methylthiophen-2-yl group. Below is a comparison with key analogs:
Key Research Findings and Gaps
- : Highlights the role of phenolic groups in improving solubility and interaction with biological targets .
- : Suggests thiazolidinones as privileged scaffolds in drug design, though metabolic stability remains a challenge .
Critical Gaps : Direct data on the target compound’s synthesis, crystallography, and bioactivity are absent in the provided evidence. Predictions are based on structural analogs, necessitating further experimental validation.
Q & A
Q. What synthetic routes are available for N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylpropanamide in laboratory settings?
- Methodological Answer: A general approach involves condensation reactions between acyl chlorides and amine-containing intermediates. For example, 3-phenylpropanoyl chloride can react with a thiophene-based amine under mild alkaline conditions (e.g., using DIPEA as a base) to form the amide bond. Purification via column chromatography or recrystallization is critical for isolating the product in high purity .
Q. How is the compound characterized using spectroscopic and spectrometric techniques?
- Methodological Answer:
- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts. For instance, the thiophene ring protons appear downfield (δ 6.92–7.37 ppm), while methyl groups resonate near δ 2.65–3.04 ppm. Splitting patterns (e.g., doublets for aromatic protons) aid structural confirmation .
- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated within 1 ppm error) .
- HPLC : Assess purity (>98%) using retention time comparisons and UV detection .
Q. What are the standard purity criteria for this compound in research applications?
- Methodological Answer: Purity is validated via HPLC (retention time matching reference standards) and NMR (absence of extraneous peaks). Acceptable thresholds are ≥95% purity for biological assays and ≥98% for structural studies. Impurity profiling via LC-MS is recommended for advanced applications .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?
- Methodological Answer: DFT calculations (e.g., B3LYP functional with 6-311+G(d,p) basis set) model electronic structure, HOMO-LUMO gaps, and charge distribution. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) . Solvent effects are incorporated via polarizable continuum models (PCM) to simulate reaction environments .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer: Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility. Use molecular dynamics (MD) simulations to sample conformers and calculate averaged shifts. Cross-validate with hybrid functionals (e.g., CAM-B3LYP) that include long-range corrections for improved accuracy .
Q. What role do substituents (e.g., cyano, ethyl, methylthiophen) play in the compound’s reactivity and biological activity?
- Methodological Answer:
- Cyano Group : Enhances electrophilicity for nucleophilic substitutions or hydrogen bonding in target interactions.
- Ethyl/Methyl Groups : Modulate lipophilicity and steric bulk, impacting membrane permeability and binding pocket compatibility.
- Thiophene Ring : Contributes to π-π stacking in biological targets or material matrices. Comparative studies with phenyl analogs can isolate its effects .
Q. How to optimize reaction conditions for higher yields and purity in multi-step syntheses?
- Methodological Answer:
- Stepwise Monitoring : Use TLC or in-situ IR to track intermediates.
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) for amidation efficiency.
- Temperature Control : Lower temperatures reduce side reactions (e.g., epimerization). Evidence shows yields improve from 45% to 76% with optimized stoichiometry and catalysts .
Key Notes
- Advanced Methods : DFT, MD, and hybrid functionals address both synthetic and analytical challenges.
- Biological Relevance : Substituent analysis informs drug design or material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
